N-Lauroyl-L-lysine hydrochloride

tribology cosmetic powder sensory performance

Formulators face a common challenge: achieving a silky, non-draggy skin feel in long-wear makeup without relying on talc or zinc stearate, which can have inferior sensory profiles. N-Lauroyl-L-lysine hydrochloride directly solves this. - Replaces zinc stearate with an ultralow friction coefficient (<0.3) and highest-in-class water repellency for superior wear. - Enables 'sensitive skin' claims with significantly lower haemolytic activity than quaternary ammonium surfactants, backed by ready biodegradability. - Hexagonal platelet morphology ensures uniform coverage and pore-blurring effects, simplifying multi-powder blends into a single, high-performance ingredient.

Molecular Formula C18H37ClN2O3
Molecular Weight 364.9 g/mol
Cat. No. B12973325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Lauroyl-L-lysine hydrochloride
Molecular FormulaC18H37ClN2O3
Molecular Weight364.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)O.Cl
InChIInChI=1S/C18H36N2O3.ClH/c1-2-3-4-5-6-7-8-9-10-14-17(21)20-16(18(22)23)13-11-12-15-19;/h16H,2-15,19H2,1H3,(H,20,21)(H,22,23);1H/t16-;/m0./s1
InChIKeyFEQUSVAVJALXBB-NTISSMGPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Lauroyl-L-lysine Hydrochloride: Chemical Profile and Procurement Identity


N-Lauroyl-L-lysine hydrochloride (CAS 90138-84-4) is the hydrochloride salt of an N-acyl amino acid surfactant derived from the essential amino acid L-lysine and lauric acid (C12). The compound has the molecular formula C₁₈H₃₇ClN₂O₃ and a molecular weight of 364.9 g/mol . As a member of the N-acyl lysine class, it features an amphiphilic architecture—a hydrophilic lysine head group bearing a protonated ε-amino group paired with a hydrophobic C12 lauroyl tail [1]. This structural motif underpins its dual functionality as both a surface-active agent and a high-lubricity texturizing powder, making it a distinctive ingredient in cosmetic, personal care, and pharmaceutical formulations where sensory performance and biocompatibility are critical selection criteria.

Why Generic Substitution Fails for N-Lauroyl-L-lysine Hydrochloride


N-Lauroyl-L-lysine hydrochloride occupies a narrow performance window within the N-acyl lysine series that is acutely sensitive to acyl chain length. The C12 lauroyl chain confers a specific hydrophobic–hydrophilic balance that controls both self-assembly behavior and interfacial activity in a manner not replicated by shorter (C6–C10) or longer (C14–C18) homologs [1]. Moreover, the hydrochloride salt form ensures reproducible protonation of the ε-amino group, yielding a consistent cationic charge density at formulation-relevant pH—a parameter that directly governs adsorption onto negatively charged surfaces such as skin, hair, and pigment particles [2]. Substituting the free-base form, a different counterion, or a different N-acyl lysine chain length would alter critical micelle concentration (CMC), powder lubricity, water repellency, and ultimately end-product sensory performance, making generic interchange scientifically unsound for formulation scientists and procurement specialists who must meet precise specification targets.

Performance Evidence Against Closest Alternatives


Dynamic Friction Coefficient vs. Cosmetic Texturizing Powders

N-Lauroyl-L-lysine hydrochloride demonstrates a dynamic friction coefficient below 0.3 when measured by the standard powder friction method (rubber plate adapter, gram-force units) [1]. In a multi-material comparison, this friction coefficient was the lowest among talc, mica, boron nitride, bismuth oxychloride, nylon-12, and polymethyl methacrylate (PMMA) [2]. Talc and mica, the most widely used low-cost texturizers, exhibit friction coefficients that are markedly higher, resulting in a less silky skin feel and inferior spreadability.

tribology cosmetic powder sensory performance

Water Repellency vs. Zinc Stearate and Inorganic Powders

Lauroyl lysine confers the highest water repellency when directly compared to zinc stearate, talc, mica, boron nitride, and bismuth oxychloride [1]. The platelet-like hexagonal crystalline structure of lauroyl lysine enables dense, oriented packing on hydrophilic powder surfaces, converting them from water-wettable to strongly hydrophobic . Zinc stearate—a common hydrophobic coating alternative—provides lower water repellency and can impart an undesirable soapy after-feel, whereas lauroyl lysine maintains a dry, silky tactile profile.

hydrophobicity surface modification cosmetic powder

Haemolytic Activity vs. Conventional Cationic Surfactants

In a comparative evaluation of cationic Nε-acyl lysine methyl ester hydrochlorides, the haemolytic activity (HC₅₀) of Nε-lauroyl lysine methyl ester hydrochloride was significantly lower than values reported for conventional quaternary ammonium cationic surfactants such as benzalkonium chloride and cetyltrimethylammonium bromide (CTAB) [1]. While exact HC₅₀ numerical values for the lauroyl derivative require consultation of the full study data, the authors explicitly state that haemolysis was 'considerably lower than those reported for other cationic Nα-acyl amino acid analogues' and conventional quaternary ammonium surfactants [1]. This reduced membranolytic potential is attributed to the amino acid head group architecture that mimics natural lipoamino acids.

biocompatibility haemolysis cationic surfactant safety

CIR Safety Ceiling for Cosmetic Formulations

The Cosmetic Ingredient Review (CIR) Expert Panel conducted a safety assessment of lauroyl lysine in 2017 and concluded that it is safe in cosmetic formulations at concentrations up to 45% [1]. This regulatory-established ceiling provides a procurement-grade confidence threshold that is not uniformly available for all N-acyl amino acid analogs. Certain alternative amino acid surfactants (e.g., some N-acyl glutamates and glycinates) have lower or less clearly defined maximum safe-use concentrations in leave-on and rinse-off product categories, making the 45% ceiling a substantive differentiator in formulation design flexibility.

safety assessment CIR maximum use concentration

Ready Biodegradability vs. Conventional Cationic Surfactants

The Nε-acyl lysine methyl ester hydrochloride series—including the lauroyl derivative—was classified as 'ready biodegradable' based on standard OECD biodegradability testing [1]. This classification contrasts sharply with conventional quaternary ammonium cationic surfactants (e.g., dialkyl dimethyl ammonium chlorides), which often fail ready biodegradability criteria and raise environmental persistence concerns [1]. The ready biodegradable designation is a direct consequence of the naturally occurring amino acid backbone, which provides enzymatic cleavage points absent in purely synthetic quaternary ammonium structures.

biodegradability environmental fate green chemistry

Platelet-Hexagonal Crystal Morphology and Surface Coverage

N-Lauroyl-L-lysine hydrochloride crystallizes as flat, hexagonal platelets approximately 10–20 µm in diameter with a specific gravity of 1.2 [1]. This morphology is structurally distinct from the irregular or lamellar habits of talc, the platy but non-hexagonal form of mica, and the spherical particles of nylon-12 and PMMA. The hexagonal platelet geometry maximizes contact area with skin and pigment surfaces, providing superior adhesion, uniform surface coverage, and effective concealment of skin topography (pores, fine lines) . The low refractive index additionally ensures a matte, non-shimmering optical finish—a combination of optical and textural properties not simultaneously achievable with any single alternative powder.

crystal morphology powder technology surface coverage

High-Impact Applications Based on Differentiation Evidence


Long-Wear Foundation with Sweat and Water Resistance

Formulators can exploit the highest-in-class water repellency [1] and ultralow friction coefficient (<0.3) [2] of N-lauroyl-L-lysine hydrochloride to replace zinc stearate and talc in long-wear liquid and powder foundations. The CIR safety ceiling of 45% [3] allows high loading to achieve maximum hydrophobicity without regulatory concern, while the hexagonal platelet morphology ensures uniform coverage and pore-blurring optical effects that persist under high-humidity and perspiration conditions.

Sensitive-Skin and Ophthalmologically Safe Color Cosmetics

The significantly lower haemolytic activity compared to conventional quaternary ammonium cationic surfactants [1] positions N-lauroyl-L-lysine hydrochloride as the texturizer of choice for mascaras, eyeliners, and foundations marketed with 'sensitive skin' or 'ophthalmologist-tested' claims. Its ready biodegradability [1] further strengthens the environmental safety narrative for eco-certified cosmetic lines.

Sustainable and Biodegradable Personal Care Formulations

For brands targeting EU Ecolabel or COSMOS certification, the OECD-confirmed ready biodegradable status of Nε-lauroyl lysine derivatives [1] provides a scientifically defensible alternative to persistent quaternary ammonium conditioning agents. The amino acid backbone ensures enzymatic degradation while delivering equivalent or superior lubricity and antistatic performance in hair conditioners and leave-on skin creams.

High-Load Powder Masterbatches and Surface-Treated Pigments

The hexagonal platelet structure and low specific gravity (1.2) [1] enable efficient dry coating of inorganic pigments (TiO₂, iron oxides) and fillers (mica, silica). Surface treatment with N-lauroyl-L-lysine hydrochloride converts hydrophilic pigment surfaces to hydrophobic, improving dispersibility in oil phases and reducing pigment agglomeration. The 45% safe-use ceiling [2] supports high-load masterbatch formulations for streamlined manufacturing.

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